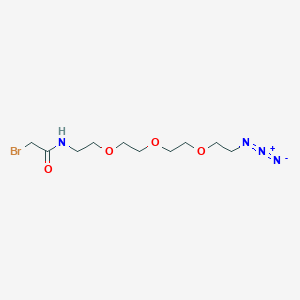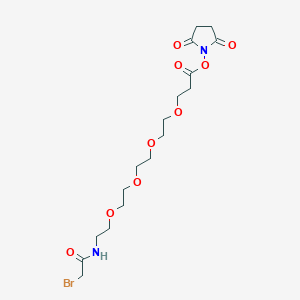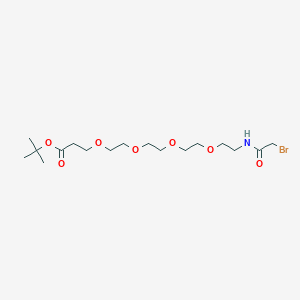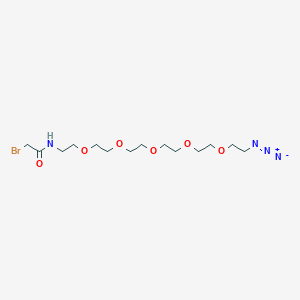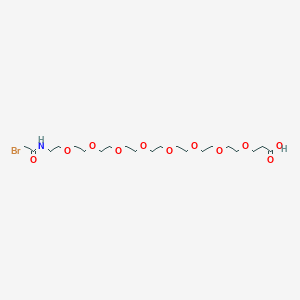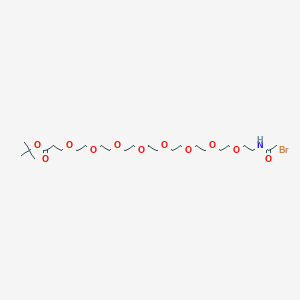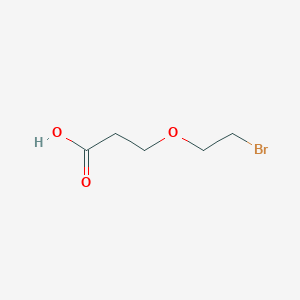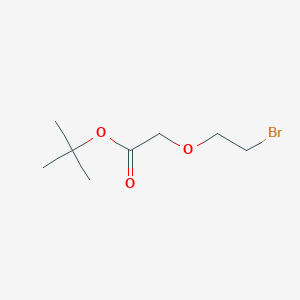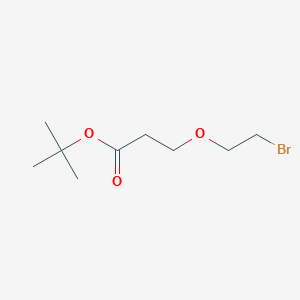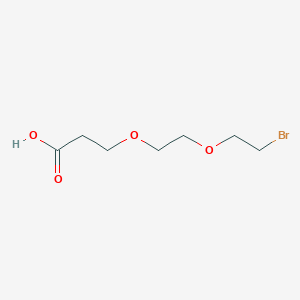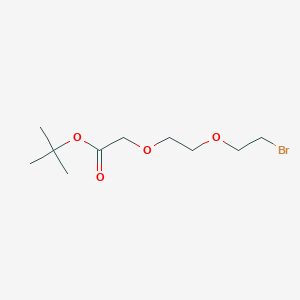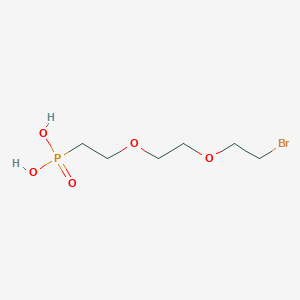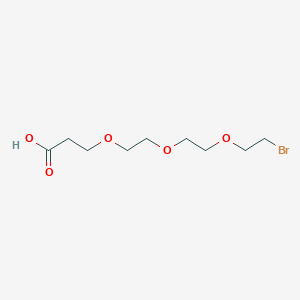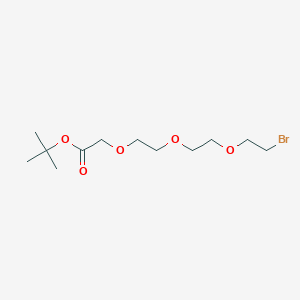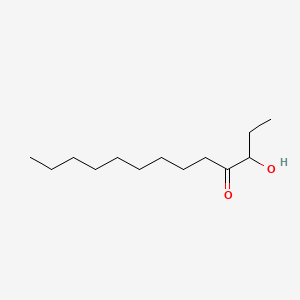
3-Hydroxytridecan-4-one
Overview
Description
CAI-1 is a vibrio cholerae quorum-sensing autoinducer.
Scientific Research Applications
Biomedical Applications of Polyhydroxyalkanoates
Polyhydroxyalkanoates (PHA), including variants like poly 3-hydroxybutyrate (PHB) and poly 4-hydroxybutyrate (P4HB), have significant potential in biomedical applications. They are used in developing various medical devices such as sutures, repair devices, cardiovascular patches, and wound dressings due to their biocompatibility, biodegradability, and desirable mechanical properties. The composition of PHA can be adjusted to obtain favorable mechanical properties, biocompatibility, and degradation times suitable for specific physiological conditions (Chen & Wu, 2005).
Sensing Applications of Flavonol-Based Probes
Flavonol-based small-molecule fluorescent probes, which include 3-hydroxyl-2-phenyl-1-benzopyran-4-one derivatives, are extensively used in sensing applications. These probes can detect various substances, including anions, cations, biological species, and environmental hazards, due to their unique dual emissions and environmental sensitivity, offering significant potential in diverse sensing mechanisms and biological applications (Qin et al., 2021).
Production of Hydroxyvalerates
Hydroxyvalerates, including 4-hydroxyvalerate (4HV) and 3-hydroxyvalerate (3HV), are important compounds for the production of polyesters, biodegradable plastics, and as chiral building blocks for pharmaceuticals. An efficient method for the high-titer production of these compounds from renewable sources, like levulinic acid, has been developed using genetically engineered strains of Pseudomonas putida, offering a sustainable approach to producing these valuable chemicals (Martin & Prather, 2009).
Quorum Sensing in Vibrio Cholerae
(S)-3-Hydroxytridecan-4-one is identified as a major autoinducer in Vibrio cholerae, playing a crucial role in the regulation of virulence factors and biofilm formation. This discovery opens the door to using such molecules to manipulate bacterial quorum sensing as a potential therapeutic strategy to prevent infections like cholera (Higgins et al., 2007).
Properties
IUPAC Name |
3-hydroxytridecan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(15)12(14)4-2/h12,14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHIIOUJRCXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C(CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


